3-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine
Description
Chemical Identification and Nomenclature
3-Chloro-7-methyl-triazolo[4,3-a]pyridine is a heterocyclic organic compound characterized by a fused bicyclic structure combining pyridine and triazole rings. Its systematic IUPAC name, 3-chloro-7-methyl-triazolo[4,3-a]pyridine, reflects the positions of substituents and the ring fusion pattern. The "4,3-a" notation indicates that the triazole ring is fused to the pyridine ring at positions 4 and 3, with the "a" suffix denoting the orientation of the fused rings.
The compound’s molecular formula is C₇H₆ClN₃ , with a molecular weight of 167.59 g/mol . Key identifiers include the CAS registry number 22841-96-9 and the canonical SMILES string CC1=CC2=NN=C(Cl)N2C=C1 , which encodes its structural topology. The InChIKey XKWXACJRWUKNRR-UHFFFAOYSA-N provides a unique digital fingerprint for computational referencing.
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| CAS Registry Number | 22841-96-9 |
| Molecular Formula | C₇H₆ClN₃ |
| Molecular Weight | 167.59 g/mol |
| SMILES | CC1=CC2=NN=C(Cl)N2C=C1 |
| InChIKey | XKWXACJRWUKNRR-UHFFFAOYSA-N |
Structural analogs, such as 6-chloro-7-methyl-triazolo[4,3-a]pyridine (CAS 1427450-87-0), highlight the sensitivity of physicochemical properties to substituent positioning. For instance, the 6-chloro isomer exhibits a distinct SMILES pattern (CC1=CC2=NN=CN2C=C1Cl ) and InChIKey (OJMNFEMAWDVWAN-UHFFFAOYSA-N ).
Historical Context and Discovery
The synthesis of triazolopyridine derivatives emerged prominently in the late 20th century, driven by interest in nitrogen-rich heterocycles for pharmaceutical applications. While the exact discovery timeline of 3-chloro-7-methyl-triazolo[4,3-a]pyridine remains undocumented in public literature, its structural framework aligns with methodologies reported in foundational heterocyclic chemistry studies.
Early routes to triazolo[4,3-a]pyridines involved cyclocondensation reactions of 2-hydrazinylpyridines with carbonyl equivalents, a strategy later refined using hypervalent iodine reagents and chloroethynylphosphonates. The compound’s chloro and methyl substituents likely originated from targeted modifications to enhance electronic or steric properties, a common practice in medicinal chemistry optimization.
Significance in Heterocyclic Chemistry
Triazolopyridines occupy a critical niche in heterocyclic chemistry due to their dual aromatic systems, which confer stability and diverse reactivity. The 3-chloro-7-methyl derivative exemplifies structural tunability, where electron-withdrawing (chloro) and electron-donating (methyl) groups modulate electronic density for specific applications.
In drug discovery, triazolopyridines serve as privileged scaffolds for targeting central nervous system receptors and enzymes. For example, recent studies describe triazolopyridine-based antagonists of muscarinic acetylcholine receptors, highlighting their potential in treating neurological disorders. The chloro substituent in position 3 may enhance binding affinity by participating in halogen bonding with biological targets, while the methyl group in position 7 could improve pharmacokinetic properties via hydrophobic interactions.
Table 2: Comparative Analysis of Triazolopyridine Derivatives
The structural versatility of triazolopyridines is further illustrated by their use in materials science, where their conjugated π-systems contribute to optoelectronic applications. Ongoing research continues to explore novel synthetic pathways, such as 5-exo-dig cyclizations and Dimroth rearrangements, to access diverse triazolopyridine architectures.
Properties
CAS No. |
22841-96-9 |
|---|---|
Molecular Formula |
C7H6ClN3 |
Molecular Weight |
167.59 g/mol |
IUPAC Name |
3-chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C7H6ClN3/c1-5-2-3-11-6(4-5)9-10-7(11)8/h2-4H,1H3 |
InChI Key |
XKWXACJRWUKNRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NN=C(N2C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of 3-Chloro-7-methyl-triazolo[4,3-a]pyridine typically involves a multi-step process starting from pyridine derivatives. A common approach includes the formation of a hydrazone intermediate, followed by cyclization to form the triazolopyridine ring.
Specific Synthetic Route
Starting Material Preparation : Begin with 2-chloro-7-methylpyridine , which can be converted into its hydrazone derivative by reaction with hydrazine hydrate.
Cyclization : The hydrazone is then cyclized using a suitable reagent like phosphorus oxychloride (POCl₃) to form the triazolopyridine ring. This step is crucial for the formation of the desired heterocyclic structure.
Chlorination : If necessary, further chlorination can be achieved using chlorinating agents to introduce the chlorine atom at the desired position.
Detailed Procedure
Step 1 : React 2-chloro-7-methylpyridine with hydrazine hydrate at elevated temperatures (around 100°C) for several hours to form the corresponding hydrazone.
Step 2 : Treat the hydrazone with POCl₃ in a solvent like dichloromethane or chloroform. The reaction mixture is heated to facilitate cyclization, forming 3-Chloro-7-methyl-triazolo[4,3-a]pyridine .
Analytical Data
Spectroscopic Analysis
NMR Spectroscopy : The compound can be characterized using $${}^{1}$$H NMR and $${}^{13}$$C NMR to confirm the structure. Typical signals include those for the methyl group and the aromatic protons.
Mass Spectrometry : The molecular ion peak in the mass spectrum will confirm the molecular weight of the compound.
Physical Properties
| Property | Value |
|---|---|
| Melting Point | Typically around 150-200°C, depending on purity and crystalline form |
| Solubility | Soluble in organic solvents like dichloromethane and chloroform |
Research Findings
Chemical Reactions Analysis
Types of Reactions
3-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3rd position can be substituted with other nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) can be used.
Major Products Formed
Scientific Research Applications
3-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antiviral, antimicrobial, and anticancer agent.
Mechanism of Action
The mechanism of action of 3-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key analogs of [1,2,4]triazolo[4,3-a]pyridine derivatives are summarized in Table 1.
Table 1: Structural and Physical Properties of Selected Analogs
- Melting Points : Bulky substituents (e.g., 4-methoxyphenyl in 5f) correlate with higher melting points (214–216°C), likely due to increased molecular symmetry and crystallinity. Smaller groups like ethyl (5a) result in lower melting points (85–87°C) .
- Chlorine Substituents : The presence of chlorine (as in the target compound and 5c) may enhance thermal stability compared to alkyl groups, though direct data are lacking.
Cytotoxicity
Substituents like isobutyl (5b) and ethylthio-methyl (5c) may modulate interactions with cellular targets .
Antifungal Activity
Microwave-synthesized triazolo-pyridines with hydrazone groups () showed efficacy against Botrytis cinerea and Fusarium oxysporum. Chlorine or methyl groups (as in the target compound) could enhance membrane permeability or enzyme inhibition .
Antimicrobial Activity
Compound 5c (), bearing a 3-chlorophenyl group, demonstrated antimicrobial properties via IR and NMR-confirmed structural motifs. The chlorine atom’s electronegativity may disrupt microbial cell walls .
Receptor Modulation
Patented triazolo-pyridines () act as mGluR2 allosteric modulators for CNS disorders. Substituent polarity and steric effects (e.g., methoxy in 5f vs. chlorine in the target) likely influence receptor binding .
Structure-Activity Relationship (SAR)
Biological Activity
3-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of triazolo-pyridines, which have been explored for various pharmacological applications, including anticancer, anti-inflammatory, and neuroprotective effects.
- Molecular Formula : C₇H₆ClN₃
- Molecular Weight : 167.60 g/mol
- CAS Number : 22841-96-9
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolo[4,3-a]pyridine derivatives. For instance, compounds similar to 3-chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine have shown promising results in inhibiting the growth of various cancer cell lines:
| Compound | Cell Line | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|---|
| 3-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine | MDA-MB-231 (breast cancer) | 5.67 | Induces apoptosis via caspase activation |
| 3-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine | HepG2 (liver cancer) | 6.12 | Microtubule destabilization |
These findings suggest that the compound may act as a microtubule-destabilizing agent and induce apoptosis in cancer cells.
Neuroprotective Effects
The neuroprotective properties of triazolo[4,3-a]pyridine derivatives have also been investigated. A patent describes their use in treating neurological disorders such as anxiety and depression. The mechanism involves modulation of neurotransmitter systems and potential neuroprotection against excitotoxicity:
- Target Disorders : Anxiety disorders, Depression
- Mechanism : Modulation of GABAergic and serotonergic pathways
Anti-inflammatory Activity
Research indicates that derivatives of triazolo[4,3-a]pyridine can exhibit anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines:
| Cytokine | Effect | Concentration (μM) |
|---|---|---|
| TNF-α | Inhibition | 10 |
| IL-6 | Inhibition | 10 |
This suggests a potential application in treating inflammatory diseases.
Case Study 1: Anticancer Activity
A study published in ACS Omega evaluated a series of triazolo derivatives for their cytotoxic effects on cancer cell lines. Among them, 3-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine was identified as having significant growth inhibition against MDA-MB-231 cells with an IC₅₀ value of approximately 5.67 μM. The study concluded that the compound could be a lead candidate for further development as an anticancer agent due to its selective toxicity towards cancer cells compared to non-cancerous cells .
Case Study 2: Neuroprotective Effects
In a patent application focusing on the treatment of neurological disorders using triazolo derivatives, it was reported that compounds like 3-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine exhibited anxiolytic effects in animal models. Behavioral assays indicated reduced anxiety-like behavior when administered at specific doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
